![molecular formula C20H19FN2OS B2874550 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 361470-19-1](/img/structure/B2874550.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

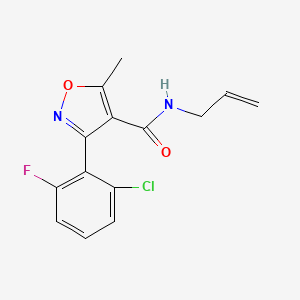

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “4-tert-butylphenyl” part suggests a phenyl (benzene) ring substituted with a tert-butyl group at the 4th position. The “1,3-thiazol-2-yl” part indicates a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .

Molecular Structure Analysis

The molecular structure would likely show the benzamide core structure, with the tert-butylphenyl and thiazolyl groups attached at the indicated positions. Unfortunately, without specific data or a crystallographic study, it’s difficult to predict the exact 3D conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties . They are known to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains . The presence of the tert-butylphenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial cell walls and exert its antibacterial effects.

Antitumor and Cytotoxic Activity

Research has shown that certain thiazole derivatives exhibit antitumor and cytotoxic activities . These compounds can interfere with the proliferation of cancer cells and induce apoptosis . The specific structure of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide may be explored for its potential to act as an antineoplastic agent in cancer research.

Anti-inflammatory Activity

Thiazoles are also known for their anti-inflammatory effects . They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases . The compound could be investigated for its efficacy in reducing inflammation in various disease models.

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective properties , which could be beneficial in the treatment of neurodegenerative diseases . The ability of these compounds to cross the blood-brain barrier and protect neuronal cells from damage is a valuable trait that warrants further exploration.

Antiviral Activity

The thiazole ring is a common feature in many antiviral drugs . It can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle . The compound’s structural features could be optimized to enhance its antiviral capabilities.

Analgesic Properties

Thiazole derivatives have been reported to possess analgesic properties , providing pain relief in various conditions . The compound’s efficacy as an analgesic could be assessed through preclinical pain models to determine its potential as a pain management therapy.

Antioxidant Properties

Thiazoles can act as antioxidants , scavenging free radicals and protecting cells from oxidative stress . This property is particularly important in the context of aging and age-related diseases, where oxidative damage plays a significant role.

Antidiabetic Activity

Some thiazole derivatives have been studied for their antidiabetic activity . They can influence glucose metabolism and improve insulin sensitivity . The compound could be evaluated for its potential to serve as a therapeutic agent in the management of diabetes.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGASVUEPPSOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)

![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)

![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)